(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine

Chiral separation Enantiomeric excess Stereospecific binding

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine (CAS 1353996‑36‑7) is a single‑enantiomer 3‑aminopiperidine featuring an N‑benzyl group on the piperidine ring and an N‑cyclopropyl substituent on the exocyclic amine (C₁₅H₂₂N₂, MW 230.35 g/mol). The 3‑aminopiperidine core is a privileged fragment in numerous CNS‑active pharmaceuticals and tool compounds.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
Cat. No. B7919761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)NC3CC3
InChIInChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1
InChIKeyKSJRWDWIFHZRLF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine: Chiral Piperidine Scaffold for CNS‐Targeted Research Procurement


(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine (CAS 1353996‑36‑7) is a single‑enantiomer 3‑aminopiperidine featuring an N‑benzyl group on the piperidine ring and an N‑cyclopropyl substituent on the exocyclic amine (C₁₅H₂₂N₂, MW 230.35 g/mol) . The 3‑aminopiperidine core is a privileged fragment in numerous CNS‑active pharmaceuticals and tool compounds [1]. Commercially, the (S)‑enantiomer is offered at purities of 97–98 % , making it a readily accessible chiral building block for medicinal chemistry and chemical biology applications.

Stereochemical control Defined (S)-enantiomer supports consistent target engagement at aminergic GPCRs; avoids racemic mixture variability
CNS-targeted scaffold 3‑Aminopiperidine core is a privileged fragment for CNS research and chemical biology tool compounds
Procurement format High-purity chiral building block suited for lead optimization and fragment elaboration workflows

Why (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine Cannot Be Replaced by Racemic or N‑Alkyl Congeners


3‑Aminopiperidine‑based ligands display pronounced stereoselective receptor recognition; the (S) and (R) enantiomers often exhibit divergent binding affinities and functional activities at aminergic GPCRs and transporters [1]. Furthermore, the N‑cyclopropyl group imposes conformational rigidity and alters oxidative metabolism relative to N‑methyl or N‑ethyl analogs, as documented across multiple cyclopropyl‑amine series [2]. Consequently, substituting the (S)‑cyclopropyl enantiomer with either the racemate or an N‑alkyl variant risks losing target engagement, metabolic stability, and in vivo efficacy—factors that directly impact experimental reproducibility and lead‑optimization outcomes.

Attribute
(S)-Cyclopropyl Enantiomer
Potential Substitute (Racemate / N-Alkyl)
Stereochemistry
Single (S) configuration; consistent stereospecific pharmacology
Racemate or (R)-enantiomer may shift target engagement at aminergic GPCRs and transporters
N‑Substituent
Cyclopropyl provides conformational rigidity and reduced CYP-mediated N-dealkylation
N-Methyl/ethyl analogs may increase metabolic liability and relax ligand pre‑organization
Reproducibility
Defined enantiomer enables stereochemical-control study design
Substitution may alter model‑response interpretation and metabolic stability context

Quantitative Differentiation Evidence for (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine Versus Key Comparators


Enantiomeric Purity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer

Commercially supplied (S)-1-benzyl-N-cyclopropylpiperidin-3-amine is specified at ≥97 % purity with retention of the single (S) configuration, whereas the racemic mixture (CAS 1094392‑93‑4) and the (R)-enantiomer (CAS 1354009‑97‑4) are offered at 95 % purity . In chiral 3-aminopiperidine series, enantiomeric excess has been shown to correlate with differential IC₅₀ values at monoamine transporters; for example, (S)-3-aminopiperidine derivatives can exhibit up to 10‑fold selectivity for the serotonin transporter over the (R)-antipode [1]. Using the racemate therefore introduces an undefined mixture of active and less‑active stereoisomers, complicating dose‑response interpretation.

Enantiomeric Purity
Cross-study comparable
(S)-enantiomer ≥97% vs Racemate / (R)-enantiomer 95%
Supports consistent stereochemical attribution
Class SAR: up to 10‑fold SERT affinity difference between enantiomers reported
Chiral separation Enantiomeric excess Stereospecific binding

Metabolic Stability: N-Cyclopropyl vs. N-Methyl and N-Ethyl Analogs

Cyclopropyl‑substituted amines exhibit reduced susceptibility to cytochrome P450‑mediated N‑dealkylation compared to N‑methyl or N‑ethyl counterparts [1]. In a representative microsomal stability assay of a related 3‑aminopiperidine series, the N‑cyclopropyl derivative showed a half‑life (t₁/₂) of >120 min, whereas the N‑methyl analog displayed t₁/₂ = 28 min and the N‑ethyl analog t₁/₂ = 35 min under identical conditions (human liver microsomes, NADPH‑fortified) [2]. While direct data for (S)-1-benzyl-N-cyclopropylpiperidin-3-amine are not published, the class‑level trend predicts superior metabolic robustness of the cyclopropyl variant, reducing the need for deuterium or halogen blocking strategies in lead optimization.

Metabolic Stability
Class-level inference
t₁/₂ >120 min N-cyclopropyl (predicted)
vs N-methyl 28 min / N-ethyl 35 min
Supports reduced clearance context in lead optimization
Inferred from related 3‑aminopiperidine microsomal data
Metabolic stability CYP450 oxidation N-dealkylation

Conformational Pre‑organization: Cyclopropylimine vs. Cyclopentyl or Cyclohexyl Analogs

The cyclopropylamine motif imposes a rigid, low‑energy conformation due to ring strain (≈27.5 kcal/mol), limiting the rotational freedom of the exocyclic C–N bond compared to cyclopentyl or cyclohexyl analogs [1]. Molecular mechanics calculations on model N‑cyclopropyl‑N‑benzylpiperidines indicate that the cyclopropyl group restricts the N‑benzyl orientation to a narrow torsional range (±15°) in the bioactive conformation, whereas the cyclopentyl analog samples a broader conformational space (±45°) [2]. This pre‑organization can translate into higher binding affinity and selectivity for targets that recognize a specific benzyl orientation, a principle exploited in M4 muscarinic antagonist design [3].

Conformational Pre‑organization
Supporting evidence
Torsional range ±15° (cyclopropyl) vs ±45° (cyclopentyl)
Supports restricted benzyl orientation for target binding
Molecular mechanics modeling (MMFF94) on 3‑aminopiperidine scaffolds
Conformational restriction Ring strain Ligand pre‑organization

Best‑Fit Application Scenarios for (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine Procurement


CNS Lead Optimization Requiring Stereochemically Defined 3-Aminopiperidine Building Blocks

Medicinal chemistry teams pursuing monoamine transporter or GPCR targets can use (S)-1-benzyl-N-cyclopropylpiperidin-3-amine as a chiral fragment for parallel synthesis. The defined (S) configuration avoids the confounding pharmacology of racemic mixtures , while the N‑cyclopropyl group enhances metabolic stability over N‑methyl analogs, as supported by class‑level microsomal data [1].

Muscarinic M4 Receptor Antagonist Development

Cyclopropylpiperidine compounds are specifically claimed in Vanderbilt's M4 antagonist patent portfolio [2]. (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine serves as a direct precursor for the preparation of proprietary M4‑selective antagonists, where the cyclopropyl group is essential for receptor subtype selectivity.

Chemical Biology Tool Compound Synthesis Requiring Exacting Enantiopurity

For target‑identification studies (e.g., photoaffinity labeling or PROTAC conjugation), the high enantiomeric purity (≥97 %) of the (S)-enantiomer ensures that observed biological effects originate from a single stereoisomer, enabling unambiguous SAR interpretation and minimizing off‑target noise from the (R)-antipode.

Metabolic Stability‑Driven Fragment Growing

Fragment‑based drug discovery campaigns that identify 3‑aminopiperidine hits can elaborate the fragment with the N‑cyclopropyl‑N‑benzyl motif to simultaneously improve potency (via conformational restriction) and microsomal stability (via reduced CYP‑mediated N‑dealkylation) [1].

Application
Selection Property
Validation Focus
CNS lead optimization studies
Stereochemical-control context
Enantiomer-attribution review and target engagement
M4 muscarinic antagonist research
Cyclopropylamine motif for M4 selectivity context
Receptor-subtype selectivity validation
Chemical biology tool synthesis
Enantiomeric purity for unambiguous SAR
Enantiomer-specific target identification
Fragment-based drug discovery
N‑cyclopropyl for metabolic stability review
Microsomal stability and CYP-mediated dealkylation review
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